6,7-Difluoroquinolin-3-ol

DHFR Inhibitor Pneumocystis carinii Antifolate

Researchers developing fluoroquinolone-based therapeutics require a validated 6,7-difluoro scaffold with reproducible biological activity. 6,7-Difluoroquinolin-3-ol (CAS 1026706-70-6) addresses this need as a versatile building block with demonstrated target engagement. • Validated hit against P. carinii DHFR (IC₅₀ 12,000 nM) and human DHODH (IC₅₀ 250,000 nM) for antifolate SAR programs. • Selective MAO-A scaffold with 48-fold window over Kv1.5 (IC₅₀ 4,200 vs 200,000 nM), enabling chemical probe development. • Established precursor to diflomotecan, a homocamptothecin-class topoisomerase I inhibitor. BenchChem supplies this compound at ≥95% purity with in-stock availability and global shipping.

Molecular Formula C9H5F2NO
Molecular Weight 181.142
CAS No. 1026706-70-6
Cat. No. B2609647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinolin-3-ol
CAS1026706-70-6
Molecular FormulaC9H5F2NO
Molecular Weight181.142
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1O)F)F
InChIInChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H
InChIKeyJUDXGCGCWKDXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinolin-3-ol (CAS: 1026706-70-6): A Specialized Difluorinated Quinoline Scaffold for Targeted Chemical Probe Design


6,7-Difluoroquinolin-3-ol (CAS: 1026706-70-6) is a synthetic, fluorinated heterocyclic small molecule belonging to the quinolin-3-ol class . It is characterized by the strategic placement of fluorine atoms at the 6- and 7-positions of the quinoline core. This specific difluorination pattern confers distinct electronic and physicochemical properties compared to non-fluorinated or mono-fluorinated analogs, positioning it as a versatile scaffold for medicinal chemistry and chemical biology research .

Procurement Rationale: Why 6,7-Difluoroquinolin-3-ol Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Quinoline Analogs


Substituting 6,7-Difluoroquinolin-3-ol with non-fluorinated quinoline or other positional isomers like 6-fluoro or 8-fluoro derivatives is scientifically unsound due to the profound impact of fluorine's electronic and steric effects on biological activity and chemical reactivity . The 6,7-difluoro substitution pattern is a known privileged motif, particularly in fluoroquinolone antibiotics, where it enhances target binding to bacterial topoisomerases, a property not shared by unsubstituted analogs . Furthermore, the specific fluorination pattern alters the compound's pKa, logP, and metabolic stability, meaning results from studies using a different analog cannot be directly extrapolated to this specific chemical entity .

Quantitative Differentiation Evidence for 6,7-Difluoroquinolin-3-ol (CAS: 1026706-70-6)


Comparative Enzymatic Inhibition of DHFR in Pneumocystis carinii

Inhibition of Pneumocystis carinii dihydrofolate reductase (DHFR) by 6,7-difluoroquinolin-3-ol shows an IC50 of 12,000 nM [1]. As a comparator, the clinically used DHFR inhibitor trimethoprim typically exhibits an IC50 of ~10,000-20,000 nM against this enzyme [2]. This indicates that 6,7-difluoroquinolin-3-ol demonstrates an activity level in the same range as a known therapeutic agent, though it is not a clinically optimized compound.

DHFR Inhibitor Pneumocystis carinii Antifolate

Differential Activity Profile Against Monoamine Oxidase A (MAO-A)

6,7-Difluoroquinolin-3-ol exhibits a moderate inhibitory effect on human recombinant MAO-A with an IC50 of 4,200 nM [1]. In contrast, its activity against human Kv1.5 ion channel is substantially lower, with a reported IC50 of 200,000 nM [2]. This demonstrates a selectivity gap of approximately 48-fold between these two off-targets, suggesting a preferential interaction profile that is relevant for CNS-focused chemical probe development.

MAO-A Inhibitor CNS Research Enzymatic Selectivity

Enzymatic Activity Against Human Dihydroorotate Dehydrogenase (DHODH)

6,7-Difluoroquinolin-3-ol is an inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, with a reported IC50 of 250,000 nM [1]. While this potency is low compared to optimized clinical DHODH inhibitors like teriflunomide (IC50 ~1,000 nM), the data confirms the 6,7-difluoroquinoline scaffold can engage this therapeutically relevant target [2].

DHODH Inhibitor Immunomodulation Pyrimidine Synthesis

Validated Use as a Key Synthetic Intermediate in Topoisomerase I Inhibitor (Diflomotecan) Development

The 6,7-difluoroquinoline moiety is a critical structural component of diflomotecan, a potent topoisomerase I inhibitor that reached Phase II clinical trials [1]. 6,7-Difluoroquinolin-3-ol serves as a direct and validated synthetic intermediate for constructing this class of advanced experimental therapeutics. Its use is predicated on the specific difluorination pattern, which is essential for the biological activity of the final, complex heteropentacyclic structure.

Topoisomerase I Anticancer Synthetic Intermediate

Evidence-Backed Research Applications for 6,7-Difluoroquinolin-3-ol (CAS: 1026706-70-6)


Medicinal Chemistry: Lead Optimization and SAR Exploration

Suitable for medicinal chemistry programs focused on developing novel antifolates or immunomodulatory agents. The quantified IC50 values of 12,000 nM against P. carinii DHFR [1] and 250,000 nM against human DHODH [2] provide clear, albeit moderate, starting points for structure-activity relationship (SAR) studies. Researchers can use this compound as a validated hit to design focused libraries aimed at improving potency and selectivity against these targets.

Chemical Biology: Development of Selective MAO-A Chemical Probes

Ideal for chemical biology groups studying monoamine oxidase function in neurological contexts. The demonstrated 48-fold selectivity window for MAO-A (IC50 4,200 nM) over the Kv1.5 ion channel (IC50 200,000 nM) makes this a viable scaffold for developing a chemical probe [1][2]. This selectivity profile is crucial for minimizing confounding off-target effects when dissecting MAO-A's role in complex biological systems.

Synthetic Chemistry: Advanced Intermediate for Complex Molecule Construction

Essential for synthetic chemistry labs involved in the total synthesis of homocamptothecin-class topoisomerase I inhibitors. As a validated precursor to the experimental drug diflomotecan [3], this specific building block is a critical starting material. Procurement is justified by its established role in constructing a complex, biologically active molecule with a defined, high-value therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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